3-Bromo-2-chloroquinoline
Overview
Description
3-Bromo-2-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antifungal effects .
Mode of Action
Quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, resulting in the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .
Result of Action
Quinoline derivatives are known to have antimalarial effects, leading to the death of the malaria parasite .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 3-bromo-1H-quinolin-2-one with phosphorus oxychloride in acetonitrile at room temperature. The reaction mixture is then refluxed for a few hours to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or phenylacetylene can be used under mild conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used in this reaction.
Major Products Formed:
Substituted Quinoline Derivatives: Depending on the reagents used, various substituted quinoline derivatives can be formed.
Biaryl Compounds:
Scientific Research Applications
3-Bromo-2-chloroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the bromine atom but shares similar reactivity and applications.
3-Bromoquinoline: Lacks the chlorine atom but can undergo similar chemical transformations.
2,3-Dichloroquinoline: Contains two chlorine atoms and exhibits different reactivity patterns.
Uniqueness: 3-Bromo-2-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical modifications. This dual halogenation also makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-2-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUFTQVKMNRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459131 | |
Record name | 3-BROMO-2-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-60-4 | |
Record name | 3-BROMO-2-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-2-chloroquinoline in the synthesis of 2,3-Dichloroquinoline?
A1: this compound serves as a crucial intermediate in the synthesis of 2,3-Dichloroquinoline, as described in the paper []. The synthesis involves a three-step process starting from commercially available 3-bromoquinoline. The final step involves a halogen exchange reaction where the bromine atom in this compound is replaced by a chlorine atom, leading to the formation of the target compound, 2,3-Dichloroquinoline. []
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